2-(3-Fluoropiperidin-1-yl)benzoic acid
Description
2-(3-Fluoropiperidin-1-yl)benzoic acid is a fluorinated benzoic acid derivative featuring a piperidine ring substituted with a fluorine atom at the 3-position. The compound combines the aromatic carboxylic acid moiety with a fluorinated heterocyclic amine, which confers unique electronic and steric properties. Fluorine’s electronegativity and small atomic radius enhance metabolic stability and influence binding interactions in biological systems, making such derivatives valuable in medicinal chemistry and drug design .
Properties
IUPAC Name |
2-(3-fluoropiperidin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-9-4-3-7-14(8-9)11-6-2-1-5-10(11)12(15)16/h1-2,5-6,9H,3-4,7-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAUMPUNUXQPPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
2-(3-Fluoropiperidin-1-yl)benzoic acid plays a significant role in biochemical reactions It interacts with enzymes, proteins, and other biomolecules, influencing their activity and functionIts structure suggests potential interactions with enzymes involved in metabolic pathways, possibly acting as an inhibitor or activator depending on the context of the reaction.
Cellular Effects
2-(3-Fluoropiperidin-1-yl)benzoic acid affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The exact cellular effects of 2-(3-Fluoropiperidin-1-yl)benzoic acid are not extensively studied, but its structural properties indicate that it may impact key signaling pathways and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Fluoropiperidin-1-yl)benzoic acid may change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies on the temporal effects of 2-(3-Fluoropiperidin-1-yl)benzoic acid are limited, but it is crucial to consider these aspects when conducting in vitro or in vivo experiments.
Dosage Effects in Animal Models
The effects of 2-(3-Fluoropiperidin-1-yl)benzoic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage effects and threshold levels is essential for determining the safe and effective use of 2-(3-Fluoropiperidin-1-yl)benzoic acid in research and potential therapeutic applications.
Metabolic Pathways
2-(3-Fluoropiperidin-1-yl)benzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels. The specific metabolic pathways and enzymes involved in the metabolism of 2-(3-Fluoropiperidin-1-yl)benzoic acid are not well-characterized and require further study.
Transport and Distribution
The transport and distribution of 2-(3-Fluoropiperidin-1-yl)benzoic acid within cells and tissues are critical for its activity and function. It may interact with transporters or binding proteins that facilitate its movement and localization within the cell. Understanding these interactions is important for elucidating the compound’s overall effects on cellular processes.
Biological Activity
2-(3-Fluoropiperidin-1-yl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the available data on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoic acid moiety linked to a piperidine ring substituted with a fluorine atom. This structural configuration may influence its interaction with biological targets, potentially enhancing its pharmacological properties.
Research indicates that benzoic acid derivatives can influence various biological pathways. Specifically, compounds similar to 2-(3-Fluoropiperidin-1-yl)benzoic acid have been shown to interact with key enzymes involved in metabolic processes. For instance, studies have highlighted the role of benzoic acid derivatives in modulating the ubiquitin-proteasome pathway and the autophagy-lysosome pathway, which are crucial for protein degradation and cellular homeostasis .
Key Biological Activities
- Proteasome Activity Modulation : Compounds with similar structures have demonstrated the ability to enhance proteasomal activity, which is vital for protein turnover and cellular regulation.
- Cathepsin Activation : The activation of cathepsins B and L has been noted in studies involving benzoic acid derivatives, suggesting potential roles in apoptosis and inflammation regulation .
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity, indicating potential applications in treating infections .
Research Findings
A number of studies have evaluated the biological activity of related compounds:
| Compound | Activity | IC50 Value (μM) | Reference |
|---|---|---|---|
| 3-Fluoro derivative | Antituberculosis | 0.23 | |
| 4-Methoxybenzoic acid | Proteasome activation | 467.3 ± 3.9% | |
| Cathepsin B/L activator | Enzyme activation | Not specified |
Case Study 1: Antituberculosis Activity
In a high-throughput screening (HTS) study, analogues of benzoic acid, including those with fluorinated piperidine rings, showed significant antituberculosis activity. The (R)-3-fluoro analogue was particularly effective, demonstrating an IC50 value of 0.23 μM against Mycobacterium tuberculosis .
Case Study 2: Proteasome Modulation
Another study focused on the effects of various benzoic acid derivatives on proteasome activity in human fibroblasts. The results indicated that certain compounds could significantly enhance proteasomal function without cytotoxicity at effective concentrations .
Comparison with Similar Compounds
Substituent Effects on Binding and Bioactivity
2-Benzoylbenzoic Acid Derivatives
highlights 2-(4-methylbenzoyl)benzoic acid and 2-(4-methoxybenzoyl)benzoic acid, which exhibit lower ΔGbinding values (indicating stronger binding) to T1R3 taste receptors compared to saccharin or acesulfame. The methyl and methoxy groups at the para position enhance hydrophobic or polar interactions with receptor residues . Fluorine’s inductive effects may increase acidity (lower pKa) of the benzoic acid group, impacting solubility and receptor interactions .
Thioureide Derivatives
describes antimicrobial thioureides derived from 2-(4-fluoro-phenoxymethyl)benzoic acid. These compounds exhibit activity against pathogens like Staphylococcus aureus, with the 4-fluoro-phenoxymethyl group contributing to membrane penetration .
Structural Analogues with Halogenated Heterocycles
3-Bromo-4-(piperidin-1-ylmethyl)benzoic Acid
This analog () replaces fluorine with bromine and positions the piperidine at the 4-benzyl position. Bromine’s larger size and polarizability increase steric hindrance and van der Waals interactions compared to fluorine. The 3-fluoropiperidinyl group in the target compound likely offers a better balance of electronegativity and steric accessibility for target binding .
Difluoropyrrolidine Derivatives
lists 2-(3,3-Difluoropyrrolidin-1-yl)benzoic Acid, which features a five-membered pyrrolidine ring with two fluorines. The difluorinated pyrrolidine imposes greater conformational rigidity and electronic withdrawal than the mono-fluorinated piperidine in the target compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
